molecular formula C4H7BO2S B10853453 Thiophene-2-ylboronic acid

Thiophene-2-ylboronic acid

Cat. No.: B10853453
M. Wt: 129.98 g/mol
InChI Key: HBWATGYSAHIWIX-UHFFFAOYSA-N
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Description

Thiophene-2-ylboronic acid (CAS 6165-68-0) is a high-purity reagent primarily used in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis and materials science . Its thiophene moiety is a privileged pharmacophore in medicinal chemistry, making this boronic acid a valuable building block in pharmaceutical research for developing therapeutic agents . Research has demonstrated the application of boronic acid derivatives, including benzo[b]this compound, as potent inhibitors of beta-lactamase enzymes, showing potential in overcoming antibiotic resistance in bacteria such as E. coli . Beyond drug discovery, it is utilized in synthesizing conjugated polymers and in ferric perchlorate-promoted reactions to create fullerenyl boronic esters . This white to beige powder has a molecular weight of 127.95 g/mol and a melting point of 128-131°C . It is soluble in organic solvents like methanol . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H7BO2S

Molecular Weight

129.98 g/mol

IUPAC Name

2,3-dihydrothiophen-5-ylboronic acid

InChI

InChI=1S/C4H7BO2S/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2

InChI Key

HBWATGYSAHIWIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCCS1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of thiophene with boronic acid derivatives. For example, the reaction of thiophene with boronic acid in the presence of a palladium catalyst can yield this compound . Another method involves the lithiation of thiophene followed by treatment with a boron source, such as boron trichloride or boronic esters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of thiophene-2-ylboronic acid involves its ability to form stable complexes with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. In the case of anti-inflammatory activity, this compound derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Analogues

Thieno[3,2-b]thiophen-2-ylboronic Acid
  • Molecular Formula : C₆H₅BO₂S₂
  • CAS : 160032-40-6
  • Key Differences: Contains a fused thienothiophene ring system, increasing conjugation and thermal stability.
  • Applications : Used in photoelectric materials and synthesis of near-infrared-emitting iridium complexes .
  • Reactivity : Demonstrates similar Suzuki coupling efficiency but requires anhydrous conditions due to varying anhydride content in commercial samples .
5-(Thiazol-2-yl)thiophene-2-boronic Acid
  • Molecular Formula: C₇H₆BNO₂S₂
  • CAS : 1872434-79-1
  • Key Differences : Incorporates a thiazole substituent, enhancing electronic diversity for drug discovery.
  • Solubility : Requires storage at -20°C in sealed containers to prevent decomposition .
  • Applications : Primarily used in medicinal chemistry for targeting β-lactamases .
N-2-Thiophen-2-Yl-Acetamide Boronic Acid
  • Molecular Formula: C₇H₁₀BNO₃S
  • Structure : Features an acetamide group linked to the boronic acid moiety.
  • Applications : Acts as a β-lactamase inhibitor, with specificity against bacterial enzymes like BLAC_STAAU .

Substituent Effects on Reactivity

  • 3-Bromo-thiophenylboronic acid (C₆H₄SBr) exhibits lower yields (82% vs. 87.3% for Thiophene-2-ylboronic acid) in palladium-catalyzed reactions, attributed to steric hindrance .
  • Diboronic Acid Variants :

    • Thiophene-2,5-diyldiboronic acid (CAS: 26076-46-0, C₄H₆B₂O₄S) enables bidirectional coupling, useful in polymer synthesis. However, it has higher hygroscopicity, necessitating strict moisture control .

Stability and Handling

  • This compound has a retention time of 0.99 min in aqueous HPLC, indicating higher polarity than thiophene (1.75 min) .
  • Protodeboronation in water limits its aqueous applications, necessitating anhydrous solvents like THF or dioxane .

Q & A

Q. What are the standard synthetic routes for Thiophene-2-ylboronic acid, and how can its purity be validated?

this compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct borylation of thiophene derivatives. Key steps include protecting functional groups to avoid boronic acid decomposition and using palladium catalysts. For purity validation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 11^{11}B and 13^{13}C NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) to quantify impurities (>98% purity threshold). Always cross-reference synthetic protocols with primary literature to address variability in yield and byproduct formation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin exposure. Ensure local exhaust ventilation to minimize inhalation risks. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste protocols. Refer to safety data sheets (SDS) for specific first-aid measures, such as rinsing eyes with water for 15 minutes if exposed .

Q. How should researchers design characterization workflows for this compound derivatives?

Prioritize spectroscopic methods (NMR, IR) for structural confirmation, supplemented by mass spectrometry for molecular weight validation. For derivatives, include X-ray crystallography if single crystals are obtainable. Thermogravimetric analysis (TGA) can assess thermal stability. Document all characterization data in alignment with journal guidelines to ensure reproducibility, and deposit raw data in repositories like Zenodo .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Contradictions in solubility (e.g., in DMSO vs. THF) often arise from differences in sample hydration or solvent purity. Conduct controlled experiments using anhydrous solvents and Karl Fischer titration to quantify water content. Compare results with literature under identical conditions, and report detailed metadata (e.g., temperature, stirring time) to enable cross-study validation .

Q. What strategies mitigate boronic acid instability in cross-coupling reactions involving this compound?

Optimize reaction conditions by adding stabilizing agents like ethylene glycol or reducing oxidative agents. Monitor reaction progress via in-situ NMR or HPLC to detect protodeboronation byproducts. Compare catalytic systems (e.g., Pd(OAc)₂ vs. PdCl₂) to identify ligand effects on stability. Computational studies (DFT) can predict decomposition pathways and guide additive selection .

Q. How can researchers design experiments to probe the electronic effects of this compound in organometallic complexes?

Use cyclic voltammetry to measure redox potentials and correlate with substituent effects on the thiophene ring. Pair with X-ray absorption spectroscopy (XAS) to analyze metal-boron bonding interactions. Vary electron-donating/withdrawing groups systematically and employ Hammett plots to quantify electronic contributions. Include control experiments with phenylboronic acid to isolate thiophene-specific effects .

Methodological Considerations

What criteria define a well-formulated research question for studying this compound’s reactivity?

Ensure questions are feasible (e.g., "How does solvent polarity influence Suzuki coupling efficiency?") and novel (e.g., exploring understudied substrates). Avoid overly broad inquiries by narrowing focus (e.g., "In aryl chlorides, how does steric hindrance affect coupling yields?"). Validate significance by aligning with gaps identified in systematic literature reviews .

Q. How should contradictory catalytic activity data be analyzed in cross-coupling studies?

Perform meta-analyses of reported conditions (catalyst loading, base, solvent) and apply statistical tools (ANOVA) to identify outliers. Replicate key experiments with standardized reagents. Publish negative results to clarify boundary conditions, and use platforms like PubPeer to engage in post-publication discussions .

Data Presentation and Reproducibility

Q. What supplemental information is essential for reproducing this compound syntheses?

Include detailed procedural videos or step-by-step protocols for moisture-sensitive steps. Provide raw NMR/FID files, crystallographic data (CIF), and instrument calibration records. For computational studies, share input/output files and software versions. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers optimize literature searches for this compound applications?

Use SciFinder with Boolean terms (e.g., "this compound AND cross-coupling NOT review") and filter by publication date (last 5 years). Cross-check patents via Reaxys and validate findings against IUPAC technical reports. Archive search strategies for transparency .

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